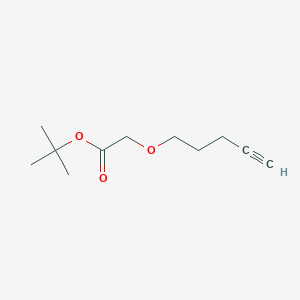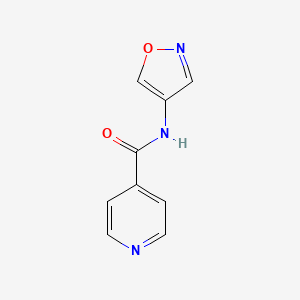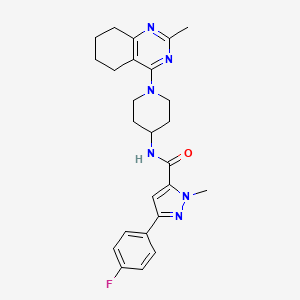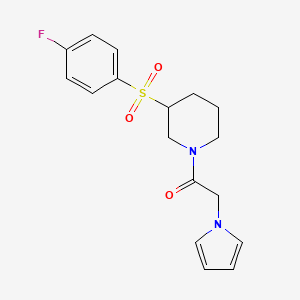
Tert-butyl 2-pent-4-ynoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 2-pent-4-ynoxyacetate” likely refers to a compound that contains a tert-butyl group, a pent-4-ynoxy group, and an acetate group. Tert-butyl is a common substituent in organic chemistry, known for its bulky nature. The pent-4-ynoxy group suggests the presence of a five-carbon chain with a triple bond at the 4-position and an ether linkage. The acetate group is a common ester group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Properties like boiling point, melting point, solubility, and reactivity could be predicted based on its structural features .Aplicaciones Científicas De Investigación
Degradation Pathways and Environmental Applications
Tert-butyl compounds, such as Methyl tert-butyl ether (MTBE), have been studied for their degradation pathways in environmental applications. For instance, the UV/H2O2 process has been applied to degrade MTBE in aqueous solutions, resulting in various byproducts. This study highlights the potential of advanced oxidation processes for treating water contaminated with tert-butyl compounds, suggesting a possible environmental application for similar compounds (Stefan, Mack, & Bolton, 2000).
Synthetic Chemistry and Catalysis
Tert-butyl compounds are widely utilized in synthetic chemistry for their steric effects and as protective groups. For example, tert-butyl groups enhance the enantioselectivity of salen titanium complexes used in asymmetric synthesis, demonstrating their importance in producing chiral pharmaceutical ingredients (Imamoto et al., 2012). Similarly, the synthesis of substituted furans catalyzed by trifluoroacetic acid involves alkylation of tert-butyl acetoacetate, indicating the role of tert-butyl compounds in facilitating organic transformations (Stauffer & Neier, 2000).
Material Science and Engineering
In material science, the engineering of pathways in microorganisms for the production of terpenoids demonstrates the utility of tert-butyl groups in biosynthetic applications. Engineering the mevalonate pathway in Escherichia coli for terpenoid production involves the manipulation of precursor compounds that may share structural similarities with tert-butyl compounds, showcasing the intersection of biology and chemistry in material science (Martin et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-pent-4-ynoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-5-6-7-8-13-9-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEFBBCNZGRLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2603824.png)
![2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2603825.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2603826.png)
![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2603830.png)
![Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2603832.png)
![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2603835.png)
![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603836.png)




